Analgesin
Description
Contextualization as a Historical Chemical Entity in Medicinal Chemistry Research
Antipyrine (B355649) was first synthesized in 1883 by German chemist Ludwig Knorr. chemicalbook.inwikipedia.org At the time of its discovery, the landscape of synthetic medicines was sparse, with only a handful of compounds like chloral (B1216628) hydrate (B1144303) and iodol (B189636) available. wikipedia.org Knorr's synthesis of antipyrine, achieved through the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) followed by methylation, marked a pivotal moment in medicinal chemistry. wikipedia.orgresearchgate.net It was one of the first synthetic drugs to see widespread use as an analgesic (pain-reducing) and antipyretic (fever-reducing) agent, predating the common use of aspirin (B1665792). wikipedia.orgwikipedia.org The commercial success of Antipyrine, patented in 1883, demonstrated the potential of laboratory synthesis to produce novel therapeutic agents, thereby ushering in a new era of drug discovery. wikipedia.orgwikipedia.org
Significance as a Prototype Molecule for Pyrazolone (B3327878) Chemistry
The synthesis of Antipyrine was a landmark achievement that laid the groundwork for the entire class of pyrazolone-based compounds. researchgate.netsapub.org Pyrazolones are five-membered lactam rings containing two adjacent nitrogen atoms and a ketone group. sapub.orgresearchgate.net Knorr's work demonstrated a practical route to this heterocyclic system, which has since become a crucial pharmacophore in medicinal chemistry. researchgate.net The core pyrazolone structure of Antipyrine has been the basis for the development of numerous other drugs, including aminopyrine (B3395922) and metamizole (B1201355). researchgate.net The chemical reactivity of the pyrazolone ring, particularly at the C4 position, allows for a wide range of chemical modifications, leading to the synthesis of a diverse library of derivatives with varied biological activities. researchgate.net
Overview of Current Research Trajectories in Advanced Chemical and Biochemical Sciences
While Antipyrine's use as a primary analgesic has diminished with the advent of newer, more targeted drugs, it has found a new and significant role in modern biochemical research. wikipedia.orgpatsnap.com A primary application is its use as a probe to study drug metabolism. nih.govmedchemexpress.comsigmaaldrich.com The biotransformation of Antipyrine in the liver is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4. nih.govmedchemexpress.com By analyzing the rates of formation of its various metabolites—such as 4-hydroxyantipyrine (B57837), 3-hydroxymethylantipyrine (B92689), and norantipyrine—researchers can gain insights into the activity of these crucial enzyme systems. nih.gov
Furthermore, the antipyrine scaffold continues to be a subject of interest in synthetic chemistry for the development of new therapeutic agents. semanticscholar.orgresearchgate.nettubitak.gov.tr Researchers are actively exploring derivatives of antipyrine for a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. semanticscholar.orgresearchgate.netajol.infonih.gov For instance, Schiff base derivatives of 4-aminoantipyrine (B1666024) have shown promise as ligands in the synthesis of metal complexes with potential antibacterial and antitumor activities. semanticscholar.orgscirp.org The structural versatility of the antipyrine molecule, combined with its well-characterized metabolic profile, ensures its continued relevance in both fundamental and applied chemical and biochemical sciences. researchgate.netacseusa.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76773-82-5 |
|---|---|
Molecular Formula |
C17H31ClN2O3 |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;ethoxyethane;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.C4H10O.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-3-5-4-2;/h5-8H,3-4,9-10,14H2,1-2H3;3-4H2,1-2H3;1H |
InChI Key |
ONJBTRKNWFOMIW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CCOCC.Cl |
Other CAS No. |
76773-82-5 |
Synonyms |
analgesin |
Origin of Product |
United States |
Historical Scientific Development and Discovery of Analgesin Antipyrine
Early Scientific Synthesis and Characterization by Knorr (1883)
The synthesis of Antipyrine (B355649) was an accidental discovery made by the German chemist Ludwig Knorr in 1883. researchgate.netchemistryviews.org Knorr, a student of the renowned chemist Emil Fischer, was initially attempting to synthesize quinoline (B57606) derivatives, compounds he hypothesized would have therapeutic properties similar to quinine. researchgate.netchemistryviews.org Instead of a quinoline derivative, his work led to a new heterocyclic compound, a pyrazolone (B3327878) derivative he named Antipyrine. researchgate.netresearchgate.net The synthesis was patented in 1883. wikipedia.org
The foundational synthesis involved a condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate (B1235776), followed by methylation. researchgate.netiiab.me A large-scale production method involved dissolving phenylhydrazine in dilute sulfuric acid, warming the solution, and then adding aceto-acetic ester. iiab.me After the reaction, the resulting phenyl methyl pyrazolone was extracted and subsequently methylated using methyl iodide and methyl alcohol to produce Antipyrine. iiab.metandfonline.com
Initial characterization of the compound revealed it to be a colorless crystalline solid. iiab.me It was found to be soluble in water, ethanol (B145695), and chloroform. chemicalbook.comgoogle.com
Table 1: Key Reactants in Knorr's Synthesis of Antipyrine
| Compound Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Phenylhydrazine | C₆H₅NHNH₂ | Starting material, provides the phenyl and one nitrogen atom for the pyrazolone ring. iiab.me |
| Ethyl acetoacetate | CH₃COCH₂COOC₂H₅ | Starting material, provides the carbon backbone for the pyrazolone ring. iiab.me |
Scientific Impact on the Evolution of Synthetic Organic Chemistry
The discovery and successful commercialization of Antipyrine had a profound impact on the field of synthetic organic chemistry. wikipedia.org At the time of its patent in 1883, the landscape of synthetic medicines was sparse, including only a handful of substances like chloral (B1216628) hydrate (B1144303) and iodol (B189636). wikipedia.orgebi.ac.uk Antipyrine was one of the very first synthetic analgesics and antipyretics, demonstrating that laboratory-synthesized compounds could be potent therapeutic agents. wikipedia.orgwikipedia.org
This success spurred further research into the synthesis of other organic compounds for medicinal use, effectively launching the modern pharmaceutical industry. It shifted the focus from isolating active compounds from natural sources to the rational design and synthesis of new molecules. The pyrazolone structure itself became a key scaffold in medicinal chemistry, leading to the development of numerous other derivatives. researchgate.netuobasrah.edu.iq Knorr's work, along with others of his time, laid the groundwork for the development of many other synthetic drugs, including aspirin (B1665792), which would eventually replace Antipyrine in widespread use. wikipedia.orgpantheon.world The synthesis of Antipyrine and its derivatives became a subject of extensive study, contributing to a deeper understanding of reaction mechanisms and the chemical properties of heterocyclic compounds. tandfonline.comsapub.org
Emergence as a Pioneering Compound for Mechanistic Biological Inquiry
Beyond its therapeutic applications, Antipyrine became an important tool for scientific investigation into biological systems, particularly in the field of pharmacology and physiology. patsnap.com Due to its predictable pharmacokinetic profile, it was adopted as a probe drug to study the activity of drug-metabolizing enzymes in the liver. patsnap.comdrugbank.com
Antipyrine's properties as a lipophilic drug that distributes through total body water also made it a useful surrogate for studying the disposition and distribution kinetics of other lipophilic drugs. psu.edunih.gov Because it has minimal cardiovascular effects that could alter its own distribution, it provided a stable model for understanding how drugs with similar properties move through the body immediately after administration. psu.edunih.gov This use of Antipyrine as a research tool helped to build foundational knowledge in pharmacokinetics, the study of how an organism affects a drug.
Table 2: Research Applications of Antipyrine
| Research Area | Application of Antipyrine | Key Findings |
|---|---|---|
| Pharmacokinetics | Probe for hepatic drug metabolism | Antipyrine clearance is a reliable marker for the activity of cytochrome P450 enzymes. ontosight.aidaignet.de |
| Drug Distribution | Surrogate for lipophilic drugs | Its distribution kinetics can model that of other lipophilic compounds without confounding physiological effects. psu.edunih.gov |
| Physiology | Marker for total body water | Used to measure the total volume of water in the body. psu.edu |
Synthetic Methodologies and Chemical Derivatization of Analgesin Antipyrine Scaffold
Foundational Synthetic Pathways of the Pyrazolone (B3327878) Nucleus
The synthesis of the pyrazolone nucleus, the core of Antipyrine (B355649), is typically achieved through condensation reactions. innovareacademics.in
The classical synthesis of Antipyrine involves the reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), followed by methylation. Ludwig Knorr's initial synthesis in 1883 utilized the condensation of ethyl acetoacetate and phenylhydrazine to form a pyrazolone intermediate, which was subsequently methylated to yield Antipyrine. innovareacademics.inresearchgate.netresearchgate.net Methylation of the 1H-pyrazolone can be achieved using methylating agents such as dimethyl sulfate (B86663) or methyl iodide under various reaction conditions. researchgate.netclockss.org This methylation step typically favors N-substitution, leading to the formation of Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one). clockss.org
Beyond the classical route, alternative methods exist for synthesizing the pyrazolone core and its derivatives from different precursors. One recognized approach involves the condensation of hydrazine (B178648) hydrate (B1144303) with ethyl acetoacetate. innovareacademics.in Solvents such as dimethylformamide, methanol, dioxane, and ethanol (B145695) can be employed for this transformation. innovareacademics.in Another route involves the cyclization of chalcones with hydrazine derivatives in an acidic medium to form pyrazolines, which can then be further modified. researchgate.net
Advanced Synthetic Strategies for Analgesin Derivatives
The Antipyrine scaffold, particularly at the C4 position, is amenable to various chemical modifications, leading to a wide array of derivatives with altered properties. researchgate.net Advanced synthetic strategies focus on introducing diverse functional groups and heterocyclic systems onto the pyrazolone core.
Mannich bases containing the Antipyrine moiety are synthesized through the Mannich reaction, a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and an amine. actascientific.comnih.govresearchgate.net This reaction has been successfully applied to introduce aminomethyl groups at the C4 position of Antipyrine or its derivatives, such as 4-aminoantipyrine (B1666024). actascientific.comresearchgate.net Mannich bases derived from Antipyrine have been explored for various biological activities. actascientific.comnih.govresearchgate.netresearchgate.net
Incorporating additional heterocyclic rings onto the Antipyrine scaffold is a common strategy to synthesize novel derivatives with potentially enhanced or altered pharmacological profiles. researchgate.netnih.govnih.govresearchgate.net Antipyrine derivatives linked to heterocycles such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrimidines have been synthesized. nih.govnih.govresearchgate.net These syntheses often involve the functionalization of a precursor, such as 4-aminoantipyrine, followed by cyclization reactions to form the desired heterocyclic ring system. For instance, a series of Antipyrine derivatives containing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrimidines were prepared and evaluated for their biological activities. nih.govresearchgate.net The synthesis typically involves reactions with appropriate reagents that facilitate the formation of the five- or six-membered heterocyclic rings fused or linked to the pyrazolone core. researchgate.netnih.govresearchgate.net
Schiff bases, characterized by the presence of an imine or azomethine (-CH=N-) linkage, are readily synthesized by the condensation of a primary amine with an aldehyde or ketone. sciencepublishinggroup.comresearchgate.net Schiff base derivatives of Antipyrine are commonly prepared by the reaction of 4-aminoantipyrine with various aldehydes or ketones. sciencepublishinggroup.comresearchgate.netjmchemsci.commdpi.comnih.govresearchgate.net This condensation reaction typically occurs under reflux conditions in a suitable solvent like ethanol, often with the addition of a catalyst such as glacial acetic acid. jmchemsci.commdpi.com The resulting Schiff bases can be further modified or used as intermediates for the synthesis of other heterocyclic compounds, such as oxazepine derivatives. jmchemsci.com The synthesis of Schiff bases derived from 4-aminoantipyrine and various cinnamaldehydes, for example, has been reported, yielding the products in good to excellent yields after recrystallization. mdpi.com The formation of the azomethine proton is typically confirmed by spectroscopic methods like 1H-NMR. mdpi.com
Table 1: Examples of Synthesized Antipyrine Schiff Base Derivatives
| Starting Material 1 | Starting Material 2 | Product Type | Reaction Conditions | Yield (%) | Characterization Techniques Used | Source |
| 4-aminoantipyrine | 4-amino acetophenone | Schiff base | Absolute ethanol, glacial acetic acid, reflux | Not specified | 1H-NMR, FT-IR | jmchemsci.com |
| 4-aminoantipyrine | Substituted cinnamaldehydes | Schiff base | Ethanol, reflux (typically 1-24h) | Good to excellent | IR, UV-Visible, 1H NMR, 13C NMR | sciencepublishinggroup.commdpi.com |
| 4-aminoantipyrine | Various aldehydes | Schiff base | Not specified (condensation reaction) | Not specified | Not specified | researchgate.net |
| 4-aminoantipyrine | Aromatic aldehydes | Hydrazone Schiff base | Ethanol, glacial acetic acid, reflux (5h) | 80 | IR, 1H-NMR | researchgate.net |
Table 2: Examples of Synthesized Heterocyclic Antipyrine Derivatives
| Antipyrine Precursor Functionalization | Heterocycle Incorporated | Example Derivatives Mentioned | Synthesis Strategy | Source |
| Amino functional group | 1,3,4-Oxadiazoles | Compounds 4a-d | Functionalization followed by cyclization | nih.govresearchgate.net |
| Amino functional group | 1,3,4-Thiadiazoles | Compounds 6a-d | Functionalization followed by cyclization | nih.govresearchgate.net |
| Amino functional group | Pyrimidines | Compounds 8a-d | Functionalization followed by cyclization | nih.govresearchgate.net |
| 4-(chloroacetyl)antipyrine | Thiazole (B1198619) | Series of thiazole derivatives | Reaction with thiosemicarbazide (B42300) followed by heterocyclization with α-halo carbonyls | researchgate.netresearchgate.net |
| 4-(cyanoacetyl)antipyrine | Dihydrothiazole, Thiazolidinone | Ring systems derived from a non-isolable adduct with phenyl isothiocyanate | Formation of adduct used as precursor for cyclization | researchgate.net |
Detailed Research Findings:
Research has demonstrated the successful synthesis of various Antipyrine derivatives using these strategies. For example, the synthesis of Schiff bases from 4-aminoantipyrine and substituted cinnamaldehydes has been reported with yields ranging from good to excellent. mdpi.com Characterization using techniques like IR, UV-Visible, 1H NMR, and 13C NMR confirmed the structures of the synthesized ligands. sciencepublishinggroup.commdpi.com
Studies on heterocyclic ring incorporation have shown the preparation of novel series of Antipyrine derivatives containing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrimidines. nih.govresearchgate.net Spectroscopic data, including NMR and Mass Spectrometry, were used to confirm the structures of these compounds. nih.gov For instance, detailed 1H NMR and 13C NMR data, along with mass spectrometry and elemental analysis, were provided for specific oxadiazole, thiadiazole, and pyrimidine (B1678525) derivatives, confirming their successful synthesis. nih.gov
Dithiocarbamate (B8719985) Derivatives
Dithiocarbamate derivatives of Antipyrine, particularly those derived from 4-aminoantipyrine, represent an important class of compounds synthesized for various applications. Two such ligands, methyl 4-amino antipyrinyl dithiocarbamate (MAC) and benzyl (B1604629) 4-amino antipyrinyl dithiocarbamate (BAC), have been synthesized. researchgate.netajol.info The synthesis typically involves the reaction of 4-aminoantipyrine with carbon disulfide in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethylformamide. researchgate.netajol.info Subsequent addition of an alkyl or benzyl halide to the resulting potassium dithiocarbamate salt yields the desired dithiocarbamate derivative. researchgate.netajol.info These dithiocarbamate ligands can further coordinate with transition metals to form complexes. researchgate.netajol.info
Purine-linked Analogs
The synthesis of analogs linking the Antipyrine scaffold to purine (B94841) or related heterocyclic systems has been explored. While direct "purine-linked" Antipyrine analogs with reported PubChem CIDs were not explicitly detailed in the search results, studies have described the synthesis of pyrimidinyl-linked antipyrine derivatives, which share structural similarities with purines as they both contain pyrimidine rings. nih.gov For instance, novel pyrimidine thioglycosides linked to 4-aminoantipyrine have been synthesized through reactions involving sodium cyanocarbonimidodithioate or sodium 2,2-dicyanoethene-1,1-bis(thiolate) with 4-aminoantipyrine. acs.org These synthetic approaches highlight strategies for coupling the Antipyrine core with nitrogen-containing heterocycles like pyrimidines, which can serve as building blocks for more complex purine-like structures.
Mechanistic Understanding of Derivatization Reactions
Understanding the reaction mechanisms is crucial for the rational design and synthesis of Antipyrine derivatives.
Electrophilic Substitution at C4-Position
The C4 position of the pyrazolone ring in Antipyrine is particularly susceptible to electrophilic substitution reactions. pharmaguideline.comresearchgate.netresearchgate.net This reactivity is attributed to the electron-rich nature of the C4 carbon, resulting from the electron-donating effects of the nitrogen atoms and the resonance delocalization within the pyrazolone ring. pharmaguideline.comquora.com The mechanism typically involves the attack of an electrophile at the C4 position, leading to the formation of a transient intermediate, followed by the loss of a proton to restore aromaticity to the ring system. uci.edu This electrophilic substitution at C4 is a fundamental reaction utilized in the synthesis of numerous 4-substituted Antipyrine derivatives. researchgate.net For example, derivatization by nitrite-ion to form 4-nitrosoantipyrine (B43216) involves electrophilic attack at C4. ebi.ac.ukebi.ac.uk
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of diverse Antipyrine derivatives. dntb.gov.uauc.ptnih.govresearchgate.net These reactions involve the combination of three or more starting materials in a single pot, leading to the formation of complex molecules in a convergent manner. dntb.gov.ua MCRs offer advantages such as atom economy, reduced reaction time, and simplified work-up procedures. dntb.gov.ua Antipyrine has been successfully employed as a starting material in various MCRs to construct libraries of novel compounds, including those with bridged nitrogenous heterocycles and spirooxindole frameworks. uc.ptnih.govresearchgate.net These approaches are valuable for generating structural diversity around the Antipyrine scaffold for chemical and biological screening.
Green Chemistry Approaches in this compound Synthesis and Derivatization
The principles of green chemistry aim to minimize the environmental impact of chemical processes. numberanalytics.com Several green chemistry approaches have been applied to the synthesis and derivatization of Antipyrine. Microwave-assisted synthesis is one such approach that has been used for the synthesis of Antipyrine itself, offering advantages like reduced reaction times and potentially higher yields compared to conventional methods. derpharmachemica.com In the derivatization of Antipyrine, green chemistry principles are also being considered. For instance, the synthesis of 4-aminoantipyrine Schiff bases has been achieved under solvent-free conditions, contributing to a more environmentally friendly process by eliminating the need for organic solvents. chemrevlett.comchemrevlett.com Furthermore, the broader principle of reducing unnecessary derivatization steps, which often require additional reagents and generate waste, is a key aspect of green chemistry applicable to the synthesis of Antipyrine derivatives. numberanalytics.comtaylorandfrancis.comacs.org
Advanced Structural Elucidation and Spectroscopic Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
Proton (¹H) NMR for Structural Assignments
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within the Analgesin molecule. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum are characteristic of specific proton environments. For Antipyrine (B355649), the ¹H NMR spectrum typically shows signals corresponding to the methyl protons and the aromatic protons of the phenyl ring. For instance, studies on related antipyrine derivatives show characteristic signals for aromatic protons and methyl protons. researchgate.netijpcbs.com
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides insights into the carbon framework of this compound. The ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the hybridization state and electronic environment of each carbon. nih.govchemicalbook.com Analysis of the ¹³C NMR spectrum helps confirm the presence of the pyrazolone (B3327878) ring carbons, the methyl carbons, and the phenyl ring carbons. nih.govchemicalbook.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Derivatives
For more complex antipyrine derivatives or for definitive assignments in the parent compound, two-dimensional NMR techniques are invaluable. rutgers.edusdsu.eduwisc.educolumbia.edulibretexts.org
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between coupled protons, helping to establish connectivity between adjacent proton-bearing carbon atoms within the molecule. sdsu.edulibretexts.org
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These techniques establish one-bond correlations between protons and carbons directly attached to them. An HMQC or HSQC spectrum shows which proton is connected to which carbon. sdsu.educolumbia.edulibretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of bonds within the molecule. The IR spectrum shows characteristic absorption bands at specific wavenumbers corresponding to different functional groups. nih.govchemicalbook.com For this compound, key absorption bands are expected for the carbonyl group (C=O) of the pyrazolone ring and the aromatic C-H stretches of the phenyl group. Studies on antipyrine and its derivatives show characteristic IR bands for the carbonyl group and C-H stretching vibrations. researchgate.netijpcbs.commdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which can be used to confirm its identity and gain further structural insights. nih.govmdpi.comnist.gov
The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of this compound (188.095 Da for C₁₁H₁₂N₂O). nist.govuni.lumassbank.jp Fragmentation of the molecule under electron ionization or other ionization techniques produces characteristic fragment ions, the masses of which provide clues about the substructures present. nist.govhmdb.ca
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of the molecular ion and fragment ions, typically to several decimal places. This high accuracy allows for the determination of the elemental composition of the ions, providing a definitive confirmation of the molecular formula of this compound and its fragments. This is particularly important for distinguishing between compounds with similar nominal masses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 2206 |
| Antipyrine | 2206 |
Detailed Research Findings (Illustrative Data - Actual data may vary based on specific experimental conditions and sources)
While specific comprehensive, interactive datasets for this compound's NMR, IR, and MS from a single source were not fully available within the search results, the types of data obtained and their interpretation are consistent across various studies on antipyrine and its derivatives. The following tables illustrate the kind of data that would be presented in a detailed spectroscopic characterization.
Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound (Example Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Illustrative) |
| ~2.1 | s | 3H | C5-CH₃ |
| ~3.0 | s | 3H | N1-CH₃ |
| ~5.0 | s | 1H | C4-H |
| ~7.2-7.5 | m | 5H | Phenyl Protons |
Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound (Example Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment (Illustrative) |
| ~11.0 | C5-CH₃ |
| ~35.0 | N1-CH₃ |
| ~98.0 | C4 |
| ~125.0-132.0 | Phenyl Carbons |
| ~138.0 | Phenyl ipso Carbon |
| ~160.0 | C5 |
| ~162.0 | C3 (C=O) |
Table 3: Illustrative IR Spectroscopic Data for this compound (Example: KBr pellet)
| Wavenumber (cm⁻¹) | Assignment (Illustrative) |
| ~1660 | C=O Stretch (Pyrazolone) |
| ~~3050 | Aromatic C-H Stretch |
| ~2900-3000 | Aliphatic C-H Stretch |
| ~1500, 1600 | Aromatic C=C Stretch |
Table 4: Illustrative Mass Spectrometry Data for this compound (Example: EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment Ion (Illustrative) |
| 188 | 100 | [M]⁺• |
| 159 | High | [M - CH₃N]⁺ |
| 119 | High | [C₇H₇N₂]⁺ or [C₇H₅NO]⁺ |
| 91 | High | [C₆H₅N]⁺ or [C₇H₇]⁺ |
| 77 | High | [C₆H₅]⁺ |
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful technique for identifying and quantifying compounds and their metabolites in complex matrices. LC-MS/MS methods have been developed for the simultaneous determination of Procaine (B135) and its primary metabolite, p-aminobenzoic acid (PABA). researchgate.net These methods typically utilize an internal standard, such as N-Acetylprocainamide (NAPA), to ensure accuracy and reproducibility. researchgate.net The validation of such assays, following guidelines from organizations like ICH, includes evaluating parameters such as linearity, lower limit of detection (LOD), lower limit of quantitation (LOQ), accuracy, and precision. researchgate.net Chromatographic separation is commonly performed using columns like the XTerra MS C(18). researchgate.net MS/MS allows for the fragmentation of parent ions and analysis of the resulting product ions, providing characteristic spectral fingerprints that aid in unambiguous identification. researchgate.net Studies have indicated that Procaine is a specific substrate for carboxylesterase 2 (CES2), with its metabolism monitored through the formation of the PABA metabolite. researchgate.net The application of LC-MS/MS is crucial in pharmacokinetic studies for determining drug concentrations and identifying metabolic pathways. mdpi.com Metabolite identification workflows often integrate LC-MS/MS data with databases like METLIN. core.ac.uk
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive technique for determining the arrangement of atoms and molecules within a crystalline solid. unipr.it Procaine hydrochloride is known to crystallize in various forms, including six-sided plates with monoclinic or triclinic habits. researchgate.net The technique involves exposing a single crystal to a monochromatic X-ray beam and analyzing the resulting diffraction pattern to reconstruct the three-dimensional structure. X-ray crystallography is essential for understanding crystal packing, intermolecular interactions, and polymorphism. unipr.it Beyond the structure of the pure compound, X-ray crystallography has been used to characterize complexes involving procainium cations. For instance, the crystal structures of bis(procainium)tetrachlorido cadmium(II) and cobalt(II) complexes have been determined by single-crystal X-ray crystallography, revealing centrosymmetric monoclinic systems with specific space groups (P21/c and C2/c, respectively). researchgate.net These structures demonstrate how protonated procainium cations interact with tetrachlorometallate anions, often through hydrogen bonding networks. researchgate.net X-ray diffraction is broadly applied to characterize the solid phases of new chemical entities. unipr.it Furthermore, Procaine hydrochloride has been utilized as an additive in protein crystallization screens, highlighting its interaction potential in crystalline environments relevant to structural biology. nih.gov Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and confirm the composition of solid forms, including cocrystals. nih.gov
Crystal Engineering and Cocrystal Studies
Crystal engineering is an area focused on the design and synthesis of crystalline solids with desired properties, primarily by controlling intermolecular interactions, most notably hydrogen bonding. unipr.itnih.gov While "this compound" (CID 173552) is described as a mixture containing a hydrochloride salt (Procaine hydrochloride), the principles of crystal engineering are highly relevant to understanding and potentially modifying the solid-state properties of pharmaceutical compounds like Procaine hydrochloride. Cocrystals, a significant outcome of crystal engineering, are multi-component crystalline structures where two or more neutral molecules are held together by non-covalent interactions, excluding the proton transfer characteristic of salt formation. nih.govfaratarjome.irajprd.com However, crystal engineering concepts also extend to the design of crystalline forms of salts. Cocrystallization has emerged as a promising strategy to improve the physicochemical characteristics of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and physical stability, without altering the intrinsic molecular structure of the API. nih.govfaratarjome.irajprd.comijpcsonline.com Studies have shown that forming cocrystals with hydrochloride salts and suitable coformers can lead to distinct and potentially improved dissolution profiles. nih.gov The design of cocrystals relies on principles of supramolecular synthesis, leveraging interactions like hydrogen bonding based on the functional groups present in the molecules. faratarjome.ir Beyond property modulation, cocrystal formation can enhance the chemical stability of an API by influencing the molecular packing in the solid state, thereby preventing solid-state degradation reactions. faratarjome.ir Crystal engineering provides a framework for the rational discovery and development of novel solid forms for pharmaceuticals. faratarjome.ir
Vibrational Spectroscopy and Theoretical Spectral Simulation Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bonding, and molecular structure of a compound. These techniques probe the vibrational modes of molecules, yielding characteristic spectra that can be used for identification and structural analysis. researchgate.netresearchgate.net Experimental FT-IR and FT-Raman spectra of Procaine hydrochloride have been recorded and analyzed. researchgate.net To gain a deeper understanding of the observed spectra and the underlying molecular properties, theoretical calculations, particularly using Density Functional Theory (DFT), are often employed. researchgate.netscience.govresearchgate.net DFT calculations can predict optimized molecular geometries, vibrational frequencies (wavenumbers), and intensities, which can then be compared with experimental data. science.govresearchgate.net This combined experimental and theoretical approach allows for detailed assignments of vibrational bands to specific molecular motions and provides insights into features such as hydrogen bonding and charge transfer interactions within the crystal lattice. researchgate.netresearchgate.net For Procaine hydrochloride, theoretical studies have helped to analyze the structural and bonding features relevant to its activity. researchgate.net For example, the observed lowering and splitting of the NH2 asymmetric stretching wavenumber in the experimental spectrum have been attributed to intramolecular association. researchgate.net Vibrational spectroscopy is also a useful tool for distinguishing different solid forms, including salts, cocrystals, and polymorphs. ajprd.com Comparing experimental vibrational spectra with theoretically simulated spectra is a common approach to validate proposed structures and understand the subtle effects of intermolecular interactions in the solid state. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. This analysis is crucial for verifying the empirical formula and confirming the compositional integrity of a synthesized or isolated substance. Elemental analysis has been performed for Procaine hydrochloride to confirm its elemental composition. researchgate.netmedkoo.combloomtechz.com The theoretical elemental composition for Procaine hydrochloride (C13H21ClN2O2, Molecular Weight 272.77) is: Carbon (C), 57.24%; Hydrogen (H), 7.76%; Chlorine (Cl), 13.00%; Nitrogen (N), 10.27%; Oxygen (O), 11.73%. researchgate.netmedkoo.combloomtechz.com Experimental elemental analysis results are compared to these theoretical values to confirm the purity and correct stoichiometry of the compound. researchgate.netlgcstandards.com
Elemental Analysis Data for Procaine Hydrochloride
| Element | Theoretical Percentage (%) |
| Carbon (C) | 57.24 |
| Hydrogen (H) | 7.76 |
| Chlorine (Cl) | 13.00 |
| Nitrogen (N) | 10.27 |
| Oxygen (O) | 11.73 |
Note: Data based on the elemental composition of Procaine hydrochloride (C13H21ClN2O2). researchgate.netmedkoo.combloomtechz.com
Molecular and Cellular Mechanisms of Action in Experimental Systems
Cyclooxygenase (COX) Isoform Inhibition Profiles (COX-1, COX-2, COX-3)
The primary mechanism of action for Analgesin involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). nih.govnih.gov Unlike many traditional nonsteroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a distinct profile in its interaction with the different COX isoforms. wikipedia.orgnih.gov
In vitro studies have been conducted to determine the inhibitory activity of this compound against various COX isoforms. nih.gov These assays typically measure the enzymatic activity of isolated COX-1, COX-2, and the COX-1 splice variant, COX-3, in the presence of the drug. Research comparing canine COX-3 with murine COX-1 and COX-2 has demonstrated that this compound is an effective inhibitor of COX activity. nih.gov Such studies are crucial for understanding the direct interaction between the compound and its enzymatic targets, independent of other systemic factors.
A key finding from experimental research is the differential selectivity of this compound for COX isoforms. While it inhibits COX-1 and COX-2, it shows a preferential and potent inhibition of COX-3. nih.govnih.gov This selective action on COX-3, which is abundantly expressed in the cerebral cortex, is thought to be a primary central mechanism through which this compound and similar analgesic/antipyretic drugs exert their effects to decrease pain and fever. nih.govresearchgate.net This profile distinguishes it from many other NSAIDs that show different selectivity ratios for COX-1 and COX-2. nih.gov
| COX Isoform | Inhibitory Activity | Selectivity Note |
|---|---|---|
| COX-1 | Inhibitory action present | Less sensitive to inhibition compared to COX-3. nih.gov |
| COX-2 | Inhibitory action present | Less sensitive to inhibition compared to COX-3. nih.gov |
| COX-3 (COX-1 variant) | Potent inhibitory action | Preferentially inhibited over COX-1 and COX-2. nih.gov |
Modulation of Prostaglandin (B15479496) Synthesis Pathways
By inhibiting the COX enzymes, this compound directly modulates the biosynthesis of prostaglandins (PGs). nih.govnih.gov Prostaglandins are crucial lipid compounds that act as signaling molecules in various physiological processes, including inflammation, pain signaling, and fever regulation. wikipedia.orghopkinsarthritis.org
The COX enzyme catalyzes the rate-limiting step in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for other prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes. wikipedia.orgnih.gov PGE2 is a principal mediator of inflammation and plays a significant role in sensitizing peripheral nerve endings to pain stimuli. nih.govnih.gov The inhibition of COX-1, COX-2, and particularly COX-3 by this compound leads to a decreased production of these prostaglandins. nih.govyoutube.com This reduction in prostaglandin levels at relevant sites, especially within the central nervous system, is a cornerstone of its analgesic and antipyretic effects. nih.govnih.gov
Interactions with Other Biochemical Targets (e.g., Nucleotide Phosphodiesterases, Adenosine (B11128) Receptors)
While the primary mechanism of this compound is centered on COX inhibition, other biochemical targets are often implicated in analgesia. Nucleotide phosphodiesterases (PDEs) and adenosine receptors are two such target families. nih.govnih.gov PDEs are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. clevelandclinic.orgcvpharmacology.com Adenosine receptors are G-protein coupled receptors that play a widespread role in physiology, including the modulation of neurotransmission and inflammation. nih.govmdpi.com Although various ligands for adenosine receptors are being investigated for pain management, significant interactions between this compound (Antipyrine) and either adenosine receptors or phosphodiesterase enzymes are not well-documented in existing scientific literature. mdpi.com Its therapeutic actions are predominantly explained through the COX inhibition pathway.
Cellular Pathway Investigations (e.g., Inflammatory Mediators, Cell Signaling)
The modulation of prostaglandin synthesis by this compound has significant downstream effects on cellular signaling pathways involved in inflammation and pain. At a site of tissue injury, a cascade of inflammatory mediators is released, including cytokines (e.g., TNF-α, interleukins), bradykinin, and prostaglandins. researchgate.netdovepress.com These mediators act on various cell types to produce the classic signs of inflammation and to sensitize nociceptors (pain-sensing neurons). dovepress.com
Prostaglandins, particularly PGE2, are key players in this process, enhancing the pain-producing effects of other mediators like bradykinin. nih.gov By inhibiting the synthesis of prostaglandins, this compound effectively dampens this inflammatory cascade. nih.gov This leads to reduced sensitization of primary afferent neurons, which means a stronger stimulus is required to generate a pain signal. nih.gov This interruption of inflammatory cell signaling pathways is fundamental to the compound's mechanism of action in experimental models of pain and inflammation. epain.org
Receptor Binding and Ligand-Target Interactions in Isolated Systems
The interaction between a drug (ligand) and its molecular target (receptor or enzyme) is fundamental to its pharmacological effect. nih.govmsdmanuals.com For this compound, the primary molecular target is the cyclooxygenase enzyme. nih.gov The binding of this compound to the active site of COX enzymes inhibits their catalytic function. nih.govwikipedia.org This prevents the substrate, arachidonic acid, from being converted into prostaglandin precursors. nih.gov
Different COX inhibitors interact with the enzyme in distinct ways; for example, aspirin (B1665792) causes irreversible inhibition through acetylation, while ibuprofen (B1674241) is a reversible competitive inhibitor. wikipedia.org The precise molecular interactions and binding kinetics of this compound within the active site of the COX-3 variant have been an area of research interest, particularly to explain its preferential inhibition of this isoform. nih.gov These ligand-target interactions in isolated enzyme systems confirm that the direct inhibition of COX is the foundational molecular event responsible for the pharmacological profile of this compound.
Experimental Pharmacokinetics and Biotransformation Studies
Hepatic Metabolism Pathways in Animal Models and in vitro Systems
The primary site of Antipyrine (B355649) metabolism is the liver, where it is converted into several metabolites through oxidative pathways catalyzed by cytochrome P450 (CYP) enzymes nih.govscielo.brcapes.gov.brscielo.brnih.gov. Studies in human liver microsomes and in vivo have identified multiple CYP isoforms involved in this process.
Role of Cytochrome P450 (CYP) Isoenzymes (e.g., CYP1A2, CYP2C, CYP2A6, CYP2E1, CYP3A4)
Antipyrine metabolism is a complex process involving multiple CYP isoforms. Research indicates that at least six hepatic CYP enzymes contribute to the formation of its metabolites: CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP3A4 nih.govcapes.gov.br.
Specifically, the formation of 4-hydroxyantipyrine (B57837) is primarily catalyzed by CYP3A4, with a lesser contribution from CYP1A2 nih.govscielo.brcapes.gov.brscielo.brebi.ac.uk. The CYP2C subfamily, particularly CYP2C8, CYP2C9, and CYP2C18, contains the predominant enzymes responsible for the formation of norantipyrine, with CYP1A2 also playing a role nih.govcapes.gov.br. The formation of 3-hydroxymethylantipyrine (B92689) is mediated by CYP1A2 and CYP2C9 nih.govcapes.gov.br. Additionally, studies have observed the involvement of CYP2A6 in the formation of 3-hydroxyantipyrine (also referred to as OHA or HMA in some contexts) and CYP2E1 in the formation of 3-hydroxymethylantipyrine (also referred to as HMA) scielo.brscielo.br.
Identification and Characterization of Major Metabolites (e.g., 3-OH-antipyrine, 4-OH-antipyrine, Norantipyrine)
The major metabolites of Antipyrine resulting from hepatic oxidative metabolism are 3-hydroxyantipyrine, 4-hydroxyantipyrine, and norantipyrine nih.govscielo.brcapes.gov.brscielo.brnih.govebi.ac.uk. These metabolites are formed through hydroxylation at different positions on the Antipyrine molecule or N-demethylation.
4-Hydroxyantipyrine: This is a major metabolite formed primarily by CYP3A4 and CYP1A2 nih.govscielo.brcapes.gov.brscielo.brebi.ac.uk. It is a known human metabolite of Antipyrine nih.gov.
Norantipyrine: Also known as norphenazone or 3-methyl-1-phenyl-2-pyrazolin-5-one, this metabolite is primarily formed by enzymes in the CYP2C subfamily and CYP1A2 nih.govcapes.gov.brfishersci.beidrblab.net.
3-Hydroxymethylantipyrine: This metabolite is formed through hydroxylation of the methyl group at the 3-position and is mediated by CYP1A2 and CYP2C9 nih.govcapes.gov.brebi.ac.uknih.gov. It is also a known human metabolite of Antipyrine nih.gov.
Further metabolism of these primary metabolites can occur, including conjugation reactions such as glucuronidation and sulfation nih.gov. Studies in rat and human urine have identified conjugated metabolites, including four glucuronides and three sulfates of Antipyrine metabolites nih.gov. For example, 4-hydroxyantipyrine can undergo glucuronidation to form 4-hydroxyantipyrine glucuronide nih.gov.
Enzymatic Activities in Liver Microsomes
Studies utilizing liver microsomes from humans and animal models have been crucial in identifying the specific CYP enzymes involved in Antipyrine metabolism and characterizing their enzymatic activities nih.govscielo.brcapes.gov.brscielo.brnih.govnih.gov.
Experiments using human liver microsomes have demonstrated that Antipyrine biotransformation follows Michaelis-Menten kinetics nih.govcapes.gov.br. For instance, the maximum rate of metabolite formation (Vmax) and the Michaelis-Menten constant (Km) have been determined for the formation of norantipyrine and 4-hydroxyantipyrine nih.govcapes.gov.br. Inhibition studies with specific antibodies and chemical inhibitors have further elucidated the roles of different CYP isoforms nih.govcapes.gov.br. For example, antibodies against CYP3A4 have been shown to inhibit the formation of 4-hydroxyantipyrine, while antibodies against CYP2C have inhibited the formation of norantipyrine and 3-hydroxymethylantipyrine nih.govcapes.gov.br. Studies using liver microsomes have also assessed the relationship between Antipyrine metabolism and other microsomal enzyme activities, such as NADPH cytochrome c reductase, aminopyrine (B3395922) demethylase, and aniline (B41778) hydroxylase activities nih.gov.
In vitro Permeability and Transport Studies (e.g., P-glycoprotein Substrate Assays)
In vitro permeability studies, often utilizing cell monolayer systems like Caco-2 or MDCK-MDR1 cells, are employed to assess the transport of compounds across biological barriers and to investigate their interaction with efflux transporters such as P-glycoprotein (P-gp) evotec.comevotec.comacs.orgresearchgate.net.
Antipyrine is commonly used as a high permeability marker in these in vitro assays, indicating that it readily crosses cell membranes primarily via passive transcellular transport evotec.comevotec.com. Its high permeability suggests that its absorption and distribution are less likely to be significantly influenced by active transport mechanisms, including efflux by transporters like P-gp evotec.com. While Antipyrine itself is used as a permeability marker, these in vitro systems are also used to evaluate whether other compounds are substrates for P-gp by measuring transport in both apical-to-basolateral and basolateral-to-apical directions and calculating an efflux ratio evotec.comevotec.comacs.orgresearchgate.net.
Experimental Models for Metabolic Impairment Studies (e.g., Rat Liver Cirrhosis Models)
Animal models of metabolic impairment, such as rat models of liver cirrhosis, are utilized to study the effects of liver dysfunction on drug metabolism and pharmacokinetics nih.govnih.govcapes.gov.brresearchgate.net. Antipyrine, with its extensive hepatic metabolism, is frequently used in these models as a probe to assess the impact of liver disease on the activity of drug-metabolizing enzymes.
Studies in rat models of liver cirrhosis, induced by methods such as chronic exposure to phenobarbital/CCl4 or bile duct ligation, have shown that Antipyrine clearance and metabolite formation are impaired nih.gov. The extent of impairment can vary depending on the specific metabolic pathway and the type of cirrhosis nih.gov. For example, in some rat models of cirrhosis, the clearance for the production of 3-hydroxyantipyrine was decreased, while 4-hydroxylation was maintained nih.gov. These studies help to understand how different CYP isoenzymes are affected by liver disease and how alterations in intrinsic clearance and other factors, such as changes in microsomal membrane lipid composition and loss of hepatocytes, contribute to the reduced metabolism of xenobiotics in cirrhosis nih.govnih.gov.
Microdialysis Techniques for Tissue Distribution in Animal Models
Microdialysis is a valuable in vivo sampling technique used in animal models to study the tissue distribution of drugs and other compounds in the extracellular space of various organs, including the liver and brain nih.govresearchgate.netwalshmedicalmedia.comresearchgate.net. This technique involves implanting a small probe with a semipermeable membrane into the tissue of interest and perfusing it with a physiological solution walshmedicalmedia.comresearchgate.net. Compounds from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed walshmedicalmedia.comresearchgate.net.
Antipyrine has been investigated as a dialyzable reference compound in microdialysis studies nih.gov. Its properties allow it to be used to quantitate relative differences in the efficiency of dialysis among multiple microdialysis probes or by a single probe over time nih.gov. By administering Antipyrine during microdialysis experiments, researchers can account for variations in probe efficiency, which can influence the recovery of other substances nih.gov. Studies using microdialysis in rats have demonstrated differences in Antipyrine concentrations in dialysates from different tissues, such as blood, brain, and liver, highlighting the technique's utility in assessing tissue distribution nih.gov. This approach provides continuous sampling of compounds in the extracellular fluid, offering insights into the pharmacokinetics and distribution of drugs in specific tissues in vivo walshmedicalmedia.comresearchgate.net.
Structure Activity Relationship Sar and Computational Chemistry Approaches
Systematic SAR Studies of Analgesin Derivatives
Systematic studies on derivatives of the core this compound (Phenazone) structure, particularly at the C-4 position, have been crucial in elucidating the molecular features essential for biological activity. By modifying the phenazone scaffold and evaluating the resulting changes in analgesic and anti-inflammatory effects, researchers can map the pharmacophore responsible for its therapeutic action.
The modification of the this compound structure, especially through the introduction of different functional groups, has a profound impact on its biochemical activity. A key site for modification is the C-4 position, leading to derivatives like 4-Aminoantipyrine (B1666024), which serves as a versatile precursor for a wide array of analogues. uobasrah.edu.iqglobalresearchonline.net
Studies involving the conjugation of 4-Aminoantipyrine with various heterocyclic moieties have demonstrated significant variations in analgesic efficacy. For instance, derivatives incorporating oxadiazole and triazole rings have been synthesized and tested for their analgesic properties. uobasrah.edu.iq The nature of the linker and the type of heterocycle are critical determinants of activity. One study found that a derivative featuring an oxadiazole ring connected via a thioether linker exhibited the highest analgesic activity, suggesting that both the electronic properties of the heterocyclic ring and the flexibility of the linker are important for optimal interaction with biological targets. uobasrah.edu.iq
Further research on other 4-Aminoantipyrine derivatives has shown that substitutions on attached aromatic rings also modulate anti-inflammatory potential. Derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on a phenyl ring attached to the C-4 amino group exhibit a range of anti-inflammatory effects. nih.govnih.gov Specifically, compounds with chloro and nitro substitutions have been found to possess significant anti-inflammatory activity, indicating that electronic and steric factors play a key role in the molecule's ability to inhibit inflammatory pathways. nih.govnih.gov These findings underscore the importance of specific, targeted substitutions to enhance the therapeutic profile of the parent this compound molecule.
| Compound | Key Structural Feature | Analgesic Activity (% Inhibition of Writhing) |
|---|---|---|
| Derivative 4a | Triazole Moiety | 24% |
| Derivative 4b | Oxadiazole Moiety | 10% |
| Derivative 4c | Oxadiazole with Thioether Linker | 69% |
| Derivative 4d | Triazole Moiety | 30% |
| Paracetamol (Standard) | Reference Drug | 71% |
Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For pyrazolone (B3327878) derivatives, 2D-QSAR studies have been successfully employed to develop predictive models for their anti-inflammatory and analgesic effects. nih.gov
These models are built by calculating a variety of molecular descriptors for each compound in a series and then using statistical methods to derive a mathematical equation that relates these descriptors to the observed activity. Such models have proven to be statistically significant and have been validated to ensure their predictive power. nih.gov General findings from QSAR studies on non-steroidal anti-inflammatory drugs (NSAIDs) often highlight the importance of lipophilicity, demonstrating that substituents contributing to higher lipophilicity can be favorable for activity by promoting binding interactions with the target enzyme, cyclooxygenase (COX). researchgate.net For pyrazolone-based compounds, QSAR models help identify the key structural attributes that govern their therapeutic potency, thereby guiding the rational design of new, more effective analogues. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how this compound and its derivatives interact with their primary biological targets, the cyclooxygenase (COX) enzymes.
Molecular docking simulations are used to predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), of a ligand to its receptor. Lower energy values typically indicate a more stable and favorable interaction. Studies on various COX-2 inhibitors have revealed high binding affinities, with docking scores often in the range of -9 to -12 kcal/mol. mdpi.comnajah.edu For instance, the reference drug Rofecoxib has a reported docking score of -9.309 kcal/mol against COX-2, while newly designed imidazolidinone derivatives have shown even stronger affinities with scores as low as -11.569 kcal/mol. najah.edu
Although specific docking studies for this compound (Phenazone) itself are not widely detailed in recent literature, its pyrazolone core is a known pharmacophore for COX inhibition. Docking of related pyrazole (B372694) analogues into the COX-2 active site shows that these molecules can achieve stable binding poses with high affinity, comparable to established inhibitors. nih.gov These simulations predict that this compound would favorably occupy the active site of COX enzymes, which is consistent with its known mechanism of action.
| Compound/Class | Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Rofecoxib (Reference) | COX-2 | -9.309 |
| Imidazolidinone Derivative 3 | COX-2 | -11.569 |
| Imidazolidinone Derivative 5 | COX-2 | -11.240 |
| Canniprene (Natural Compound) | COX-2 | -10.587 |
| Oroxylin A (Natural Compound) | COX-2 | -10.254 |
The stability of the ligand-receptor complex is governed by specific molecular interactions. The active site of the COX-2 enzyme contains a primary binding channel and a distinct side pocket, which can be exploited for selective inhibition. Docking studies reveal that the binding of inhibitors is primarily driven by a combination of hydrophobic interactions and hydrogen bonds.
Key amino acid residues within the COX-2 active site are crucial for these interactions. Hydrogen bonds are frequently observed between inhibitors and residues such as Arg120, Tyr355, and Arg513. researchgate.net Arg120 is particularly important, as it is located at the entrance of the active site channel. Hydrophobic interactions also play a significant role, with the ligand nestling into a hydrophobic groove formed by residues like Val349, Leu352, Val523, and Phe518. For pyrazolone-based inhibitors, the sulfonamide or other suitable moieties can extend into the selective side pocket of COX-2, forming critical hydrogen bonds with residues like His90 and Arg513, which is a hallmark of selective COX-2 inhibition. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This technique is crucial for validating docking poses and gaining a deeper understanding of the stability and dynamics of the binding.
MD simulations, often run for tens or hundreds of nanoseconds, can confirm the stability of a docked ligand within the COX-2 binding site. najah.edunih.gov Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for both the protein backbone and the ligand indicates that the complex has reached equilibrium and the binding pose is stable. najah.edu Low RMSF values for the amino acid residues in the binding pocket suggest that they maintain stable interactions with the ligand throughout the simulation. najah.edu
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These calculations have been instrumental in elucidating the fundamental characteristics of this compound.
The electronic properties of a molecule are crucial in determining its reactivity and interaction with biological targets. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment have been investigated for this compound and its derivatives.
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. wu.ac.th Computational studies on the closely related propyphenazone (B1202635) molecule, using the Hartree-Fock (HF) method with a 3-211G(d) basis set, have provided insights into these electronic parameters. dergipark.org.tr
The dipole moment is a measure of the polarity of a molecule, which influences its solubility and ability to engage in intermolecular interactions, such as binding to a receptor. nih.gov For the propyphenazone molecule, the dipole moment has been a subject of computational investigation. dergipark.org.tr
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the molecule's ability to donate electrons in a reaction. Important for understanding interactions with biological targets. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the molecule's ability to accept electrons. Crucial for assessing reactivity and potential metabolic pathways. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences solubility, membrane permeability, and the strength of intermolecular interactions with biological receptors. |
The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a receptor. Computational methods are employed to determine the most stable conformations and the energy barriers between them.
A combined Density Functional Theory (DFT) and structural database study of antipyrines has shed light on the conformational preferences of this class of molecules. chemmethod.com A key conformational feature is the pyramidalization of the two adjacent sp3 nitrogen atoms in the pyrazolone ring. This directly influences the orientation of the methyl and phenyl substituents. The majority of antipyrine (B355649) structures show these substituents on opposite sides of the ring or in a nearly planar arrangement. chemmethod.com However, studies on propyphenazone have revealed that conformations with both substituents on the same side, though seemingly sterically crowded, are also energetically accessible and are not outliers on the conformational map. chemmethod.com
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
DFT calculations are widely used to predict the vibrational frequencies that correspond to the peaks in an IR spectrum. nih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov For the propyphenazone molecule, both IR and NMR spectra have been computationally investigated to understand its structural characteristics. dergipark.org.tr
In Silico Drug Design and Lead Compound Identification
In silico drug design utilizes computational methods to identify and optimize potential drug candidates. This approach accelerates the drug discovery process by reducing the time and cost associated with traditional experimental screening.
The core structure of a molecule, known as its scaffold, is a key determinant of its biological activity. Scaffold optimization involves modifying the core structure to improve properties such as potency, selectivity, and pharmacokinetic profile. The pyrazolone scaffold, a central feature of this compound, is a well-established and important structural motif in medicinal chemistry due to its drug-like properties and broad range of biological activities. mdpi.com
The pyrazolone ring possesses aromatic character and its carbonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets. mdpi.com The C-4 position of the pyrazolone ring is a common site for electrophilic substitution, allowing for the introduction of various functional groups to modulate the molecule's activity. mdpi.com The development of novel analgesics often involves the optimization of existing scaffolds to enhance efficacy and reduce side effects. nih.govmdpi.comnih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This method is a cost-effective alternative to high-throughput experimental screening. chemmethod.com
Pharmacophore-based virtual screening is a common approach where a model is built based on the key structural features required for biological activity. This pharmacophore model is then used to screen databases for molecules that match these features. This methodology has been successfully applied to screen libraries of pyrazolone derivatives to identify potential inhibitors of various enzymes, such as Janus kinases (JAKs). acs.org
Another widely used technique is structure-based virtual screening, which involves docking candidate molecules into the three-dimensional structure of the target protein to predict their binding affinity and orientation. mdpi.com This approach has been used in the discovery of pyrazole-based inhibitors for enzymes like CDK8, which is implicated in cancer. chemmethod.com
Interactions with Biological Systems and Macromolecules in Vitro and Experimental Models
Binding to Deoxyribonucleic Acid (DNA)
Studies investigating the interaction between Procaine (B135) and calf thymus DNA (ct-DNA) have employed a range of spectroscopic and computational techniques to elucidate the binding characteristics and mechanisms nih.govresearchgate.netnih.govrsc.orgresearchgate.net.
Electrochemical Sensing and Spectroscopic Analysis of DNA-Analgesin Interactions
Spectroscopic methods, including UV-absorption, fluorescence quenching, circular dichroism (CD) spectroscopy, and DNA melting studies, have been utilized to analyze the interaction of Procaine with ct-DNA nih.govresearchgate.netnih.govrsc.orgresearchgate.net. Absorption spectroscopy, a fundamental technique, helps determine the binding strength between small molecules and biomolecules like nucleic acids rsc.org. Changes in the UV spectrum of ct-DNA in the presence of Procaine indicate interaction rsc.org. Fluorescence quenching studies provide further evidence of this interaction nih.govresearchgate.netnih.govrsc.orgresearchgate.net. CD spectroscopy, which is sensitive to changes in DNA helicity and base stacking, showed no significant alteration in the CD spectrum of ct-DNA upon Procaine binding, suggesting a groove binding mode rather than intercalation rsc.org.
While the provided search results detail spectroscopic methods, specific electrochemical sensing techniques applied directly to Analgesin-DNA interactions with detailed parameters were not prominently featured. However, electrochemical methods in general are recognized as rapid, cost-effective, and sensitive tools for determining drug-DNA interactions by monitoring changes in oxidation peak currents and potentials of DNA bases upon drug binding mdpi.comfrontiersin.org.
Intercalation vs. Electrostatic Interactions
Research indicates that Procaine primarily binds to ct-DNA via a minor groove binding mode nih.govresearchgate.netnih.govrsc.org. This is supported by CD spectroscopy results, which did not show the characteristic changes associated with intercalation rsc.org. Non-covalent binding modes, including intercalation, electrostatic binding, and groove binding, are the ways small molecules interact with DNA nih.govresearchgate.netfrontiersin.org. Intercalation involves the insertion of planar systems between DNA base pairs, often stabilized by π-stacking interactions scielo.org.mx. Electrostatic binding occurs between positively charged molecules and the negatively charged phosphate (B84403) backbone of DNA nih.govresearchgate.netfrontiersin.orgscielo.org.mx. Groove binding takes place in either the major or minor groove of the DNA helix nih.govresearchgate.netscielo.org.mx.
For Procaine, the binding forces involved in its interaction with ct-DNA have been identified as hydrophobic interactions and hydrogen bonding nih.govresearchgate.netnih.govrsc.org. Molecular docking studies also suggest the involvement of electrostatic forces in the interaction nih.govresearchgate.netnih.gov. The binding ratio of Procaine to ct-DNA has been reported as 1:1 nih.govresearchgate.netnih.govrsc.org. Thermodynamic studies have indicated that the interaction is feasible nih.govresearchgate.netnih.govrsc.org. Furthermore, molecular orbital calculations suggest that Procaine acts as an electron donor to the DNA bases nih.govresearchgate.netnih.govrsc.org.
Interaction with Proteins (e.g., Albumin, Enzymes)
In vitro Binding Studies (Kinetic and Equilibrium)
In vitro studies using UV-absorption, fluorescence, and FTIR spectroscopy have investigated the interaction between Procaine hydrochloride and HSA alquds.eduresearchgate.netitmedicalteam.pl. These studies revealed a weak binding ability, characterized by the quenching of HSA's intrinsic fluorescence through a combination of static and dynamic quenching mechanisms alquds.eduresearchgate.netitmedicalteam.pl.
The binding constant (K) for the interaction between Procaine and HSA has been calculated using graphical analysis of spectroscopic data, yielding values in the range of 1.115 to 1.156 × 10³ M⁻¹ at 293 K alquds.eduresearchgate.netitmedicalteam.pl.
Analysis of spectral data suggests that the interaction leads to a relative decrease in the intensity of the α-helix absorption band of HSA compared to β-sheets, primarily due to the formation of hydrogen bonds in the Procaine-HSA complex alquds.eduresearchgate.net. Hydrophobic interactions are also considered to play a major role in the binding process itmedicalteam.pl.
Enzyme Induction/Inhibition Studies in Experimental Models
Research in experimental models has explored the effects of Procaine on enzyme activity. Procaine has been shown to inhibit the activity of PLA2 in cell lysate in a concentration-dependent manner, although it did not affect PLA2 from bee venom mdpi.com. A small inhibitory effect on SARS-CoV-2 3CL protease was also observed at a high concentration (2.5 mM) of Procaine, while Procaine hydrochloride had no effect mdpi.com.
Furthermore, studies suggest that Procaine can modulate the activity of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), in experimental models nih.govd-nb.info. Procaine has also been reported to inhibit the expression of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) in different cellular settings researchgate.net.
Chelation with Metal Ions and Complex Formation
Procaine has demonstrated the ability to form complexes with various metal ions ajol.infoscribd.comtandfonline.comresearchgate.net. This complexation behavior can influence its properties and potential applications.
Studies have investigated the complexation of Procaine with metal ions such as In³⁺ and Zr⁴⁺, resulting in the formation of stable complexes ajol.info. Polarographic studies have been conducted to examine the complexation of Procaine with Co(II), Ni(II), and Zn(II) tandfonline.com. These studies indicated that the reduction of Co(II) and Ni(II) ions in the presence of Procaine occurs irreversibly tandfonline.com. For the Zn(II) complex, a reversible reduction was observed, and a 1:1 metal:ligand complex was formed with a formation constant (log K) of 4.2 ± 0.07 tandfonline.com.
Procaine can act as a chelating agent, and its interaction with metal ions can involve coordination through the –NH₂ group ajol.infotandfonline.com. In addition to metal ions, Procaine is also known to form organic molecular complexes, such as with caffeine (B1668208) scribd.com. Mixed ligand complexes involving penicillin G procaine and metal ions like Ni, Zn, Mn, and Co have also been synthesized and characterized using spectroscopic techniques, confirming the presence of the metals in the complexes researchgate.net.
Compound Names and PubChem CIDs
Coordination Chemistry and Ligand Properties
Antipyrine (B355649) (this compound) and its derivatives, such as 4-aminoantipyrine (B1666024), are known to function as ligands, coordinating with various metal ions, particularly transition elements. These compounds can act as bidentate or tridentate ligands, utilizing donor atoms like nitrogen and oxygen for coordination. acseusa.org The coordination behavior and the resulting complex structures depend on the specific Antipyrine derivative and the nature of the metal ion involved.
Studies have shown that Schiff bases derived from 4-aminoantipyrine are significant in the synthesis of metal complexes. These Schiff bases contain azomethine linkages (-CH=N-) and other potential coordination sites, such as carbonyl oxygen and phenolic oxygen atoms, which play a crucial role in their interaction with metal ions. sciencepublishinggroup.comglobalresearchonline.nettandfonline.com For instance, Schiff bases synthesized from 4-aminoantipyrine and various aldehydes have been reported to act as ligands towards transition metal ions. scispace.com
The coordination of these ligands to metal ions can occur through different atoms depending on the ligand structure. For example, some Schiff bases derived from 4-aminoantipyrine coordinate through the azomethine nitrogen and carbonyl oxygen atoms, acting as neutral bidentate ligands. asianpubs.org Other derivatives can exhibit tridentate behavior, coordinating via the enolic carbonyl oxygen of a hydrazide moiety, azomethine nitrogen, and pyrazolone (B3327878) oxygen atoms. tandfonline.com Azo dye ligands based on 4-aminoantipyrine have also been shown to act as neutral tridentate ligands, binding to metal ions through azo nitrogen, carbonyl oxygen, and protonated phenolic oxygen. nih.gov
Characterization techniques such as elemental analysis, IR, UV-Visible, 1H NMR, 13C NMR, mass spectrometry, magnetic susceptibility, and molar conductance measurements are employed to determine the stoichiometry, bonding modes, and geometry of the synthesized metal complexes. sciencepublishinggroup.comasianpubs.orgnih.govderpharmachemica.comsciopen.com Molar conductance measurements can indicate whether the complexes are electrolytic or non-electrolytic in nature. sciencepublishinggroup.comijert.org The stoichiometry of the metal-ligand complexes is often found to be in a 1:2 (metal:ligand) ratio for divalent coordinated compounds. derpharmachemica.comsciopen.com The geometry around the metal center in these complexes can vary, with some studies reporting octahedral geometry. sciencepublishinggroup.comscispace.comnih.govsciopen.com
The interaction of Antipyrine-based ligands with metal ions can also be explored through adsorption studies. For example, a Schiff base derived from 4-aminoantipyrine and 2-methoxybenzaldehyde (B41997) has been used to adsorb copper(II) ions from aqueous solutions, demonstrating its chelating properties and affinity towards metal ions. scirp.org
Biological Implications of Metal Chelates
The formation of metal chelates with Antipyrine-based ligands has been investigated for its biological implications in in vitro and experimental models, particularly concerning antimicrobial and other activities. Research suggests that the complexation of organic compounds with metals can significantly alter the biological properties of the ligand and the metal moiety. ijert.org
Studies have shown that metal complexes derived from Antipyrine and its derivatives often exhibit enhanced biological activity compared to the free ligands. globalresearchonline.netsciopen.comresearchgate.net This increased activity has been observed in various in vitro assays, including antibacterial and antifungal evaluations. sciencepublishinggroup.comglobalresearchonline.netderpharmachemica.comsciopen.comijert.orgscilit.comsemanticscholar.org
For example, transition metal complexes of Schiff bases derived from 4-aminoantipyrine have demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. sciencepublishinggroup.comijert.orgsemanticscholar.org Some cobalt(II) complexes with 4-aminoantipyrine derivatives have shown better antibacterial activity than standard drugs against certain bacteria in in vitro studies. sciencepublishinggroup.com
Furthermore, metal complexes of Antipyrine derivatives have been evaluated for other biological effects in experimental models. This includes investigations into activities such as anticonvulsant potential and DNA cleavage. ijert.orgresearchgate.net Studies on 4-aminoantipyrine-based Schiff base metal complexes have shown that the metal complexes can be more potent anticonvulsant agents than the ligands alone in experimental epilepsy models. researchgate.net DNA cleavage studies with calf thymus DNA have also indicated that both the Schiff base ligands and their metal complexes can exhibit activity, which can be more obvious in the presence of hydrogen peroxide. ijert.org
Advanced Analytical Methodologies in Chemical and Biochemical Research
Chromatographic Techniques for Research Applications
Chromatographic techniques are fundamental separation science tools widely applied in the research of small molecules like Antipyrine (B355649). They enable the resolution of the parent compound from its metabolites and endogenous matrix components, a critical first step before detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of Antipyrine and its various metabolites in research settings. HPLC methods have been developed for the analysis of Antipyrine in small volume plasma samples, often employing reversed-phase C18 columns researchgate.nettandfonline.com. These methods typically utilize mobile phases consisting of mixtures of organic solvents (such as acetonitrile (B52724) or methanol) and aqueous buffers (like phosphate (B84403) buffer or water with formic acid) researchgate.nettandfonline.compsu.edu. Detection is commonly performed using UV detectors, monitoring wavelengths such as 254 nm or 225 nm, where Antipyrine and its metabolites exhibit significant absorbance researchgate.nettandfonline.com.
HPLC is particularly valuable for the simultaneous determination of Antipyrine and its primary metabolites, including 4-hydroxyantipyrine (B57837), norantipyrine, and 3-hydroxymethylantipyrine (B92689) karger.comscilit.comnih.gov. Methods have been described that allow for the separation and quantification of these metabolites in biological fluids like urine and plasma karger.comscilit.comnih.gov. Sample preparation procedures, such as protein precipitation, are often employed to clean up biological samples before HPLC injection, ensuring method robustness and sensitivity researchgate.nettandfonline.com.
Research findings have demonstrated the effectiveness of HPLC in quantifying Antipyrine and its metabolites across a range of concentrations relevant to metabolic studies. For instance, HPLC assays for Antipyrine in plasma have achieved sensitivities as low as 0.2-1 µg/ml researchgate.nettandfonline.com. For metabolites in urine, detectable concentrations can be as low as 1-2 µg/ml, although this can vary depending on the specific metabolite and sample preparation karger.com. The reproducibility and accuracy of these HPLC methods make them well-suited for detailed metabolic investigations and pharmacokinetic studies researchgate.nettandfonline.comkarger.com.
An example of HPLC application in Antipyrine research involves the simultaneous determination of Antipyrine and several of its metabolites in urine. A reversed-phase HPLC method using a mobile phase gradient and UV detection allowed for the separation and quantification of Antipyrine, 4-hydroxyantipyrine, norantipyrine, and 3-hydroxymethylantipyrine karger.com. This method demonstrated good sensitivity and reproducibility, enabling the measurement of urinary excretion of these compounds over extended periods, which is crucial for comprehensive pharmacokinetic analysis karger.com.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another chromatographic technique that has been applied in the analysis of Antipyrine and certain of its metabolites. GC is typically used for volatile or semi-volatile compounds, and while Antipyrine itself has some volatility, some of its more polar metabolites may require derivatization to make them amenable to GC analysis.
However, specific GC methods have been developed for the determination of Antipyrine and certain metabolites, such as norantipyrine and 4-hydroxyantipyrine, in biological fluids like urine, sometimes without the need for derivatization cdnsciencepub.com. These methods often utilize nitrogen-phosphorus detectors (NPD) due to the nitrogen atoms present in the Antipyrine structure and its metabolites, offering selective detection karger.com.
While perhaps less commonly used than HPLC for routine Antipyrine and metabolite analysis, GC can provide sufficient sensitivity and specificity for certain research applications, particularly when focusing on specific volatile or easily derivatizable metabolites karger.comcdnsciencepub.com. GC methods have been shown to be sensitive enough to measure Antipyrine and related compounds in biological fluids following low doses karger.com.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller particle size columns and higher mobile phase pressures. This allows for faster separations, increased resolution, and improved sensitivity compared to conventional HPLC. UPLC is increasingly applied in the analysis of Antipyrine and its metabolites, particularly when coupled with mass spectrometry.
The advantages of UPLC, such as reduced run times and enhanced peak capacity, are beneficial for high-throughput analysis and for resolving complex mixtures of metabolites in biological samples mdpi.com. UPLC methods for Antipyrine analysis often employ short columns packed with sub-2 µm particles and fast gradient elutions researchgate.netmdpi.com.
UPLC is frequently coupled with mass spectrometry (UPLC-MS or UPLC-MS/MS) to leverage the benefits of both techniques, providing highly sensitive and specific methods for the determination of Antipyrine and its metabolites in various matrices, including placental perfusate and plasma researchgate.netmdpi.com. This hyphenated approach is discussed in more detail in the following section.
Hyphenated Techniques (e.g., LC-MS, LC-MS/MS) for Complex Biological Matrices
The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of small molecules like Antipyrine in complex biological matrices. These hyphenated techniques combine the separation power of LC with the sensitivity, selectivity, and structural information provided by MS.
Application in Xenobiotic Metabolism Studies
LC-MS and particularly LC-MS/MS are indispensable tools in xenobiotic metabolism studies involving Antipyrine. As a model xenobiotic, Antipyrine's metabolism is extensively studied to understand the activity of cytochrome P450 enzymes and other metabolic pathways. LC-MS/MS allows for the sensitive detection, identification, and quantification of Antipyrine metabolites formed in vitro (e.g., in liver microsomes or hepatocytes) and in vivo (in plasma, urine, bile, etc.) scilit.comresearchgate.netrsc.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov.
The high selectivity of LC-MS/MS, often utilizing multiple reaction monitoring (MRM), enables the accurate quantification of metabolites even at low concentrations in complex biological matrices, minimizing interference from endogenous compounds researchgate.netresearchgate.netresearchgate.netnih.govnih.gov. This is critical for constructing detailed metabolic profiles and determining the kinetics of metabolite formation and elimination.
Studies employing LC-MS/MS have identified and quantified various Antipyrine metabolites, including hydroxylated and N-demethylated products scilit.comrsc.orgresearchgate.net. The fragmentation patterns obtained from tandem mass spectrometry provide valuable structural information, aiding in the unambiguous identification of known and potentially novel metabolites oulu.fi. For example, LC-MS/MS methods have been developed for the simultaneous determination of Antipyrine and its metabolites in biological samples, facilitating comprehensive metabolic profiling researchgate.netnih.gov.
Trace Analysis in Experimental Samples
The sensitivity of LC-MS/MS makes it particularly well-suited for the trace analysis of Antipyrine and its metabolites in experimental samples where concentrations may be very low. This includes studies involving small sample volumes, low doses, or investigations into the distribution of Antipyrine in various tissues or biological fluids at low levels researchgate.netresearchgate.netresearchgate.netnih.govnih.gov.
LC-MS/MS methods have demonstrated low limits of detection and quantification for Antipyrine and its metabolites in matrices such as plasma and placental perfusate researchgate.netresearchgate.netnih.govnih.gov. For instance, LC-MS methods for 4-methylaminoantipyrine (a metabolite of dipyrone, which is related to Antipyrine) in human plasma have achieved detection limits as low as 0.04 µg/ml nih.gov. Similarly, LC-MS/MS methods for Antipyrine in placental perfusate have shown linearity over a wide concentration range with good sensitivity researchgate.net.
The ability to accurately measure trace levels is essential for understanding the full disposition of Antipyrine in various experimental models and for conducting sensitive pharmacokinetic and metabolism studies, especially when sample availability is limited tandfonline.comresearchgate.net. Sample preparation techniques like protein precipitation or liquid-liquid extraction are often coupled with LC-MS/MS to enhance sensitivity and reduce matrix effects in trace analysis tandfonline.comresearchgate.netnih.gov.
Summary of Analytical Methods Applied to Antipyrine and Metabolites
Here is a summary of typical analytical parameters found in research studies involving Antipyrine and its metabolites:
| Technique | Analyte(s) | Sample Matrix | Typical Column | Mobile Phase | Detection Method | Sensitivity/LOQ Examples |
| HPLC | Antipyrine, 4-hydroxyantipyrine, norantipyrine, 3-hydroxymethylantipyrine | Plasma, Urine, Saliva, Perfusate | Reversed-phase C18 | Acetonitrile/Methanol + Aqueous Buffer (Isocratic/Gradient) | UV (254 nm, 225 nm) | µg/ml range researchgate.nettandfonline.comkarger.comscilit.com |
| GC | Antipyrine, Norantipyrine, 4-hydroxyantipyrine | Biological Fluids (e.g., Saliva, Urine) | SP-2250 DB, OV-17 | Carrier Gas (e.g., Nitrogen) | NPD, FID | µg/ml range karger.comcdnsciencepub.com |
| UPLC-MS/MS | Antipyrine, Metabolites (e.g., MAA, AA) | Plasma, Placental Perfusate, Biological Samples | Reversed-phase C18 (sub-2µm) | Acetonitrile + Water (with formic acid/ammonium formate) (Gradient) | ESI-MS/MS (MRM) | ng/ml to µg/ml range researchgate.netmdpi.comnih.gov |
| LC-MS/MS | Antipyrine, Metabolites (e.g., FAA, AA, MAA) | Plasma, Urine, Placental Perfusate, Bile, Feces | Reversed-phase C18 | Organic Solvent + Aqueous Buffer (Gradient) | ESI-MS/MS (MRM) | ng/ml to µg/ml range researchgate.netrsc.orgresearchgate.netnih.govnih.govnih.gov |
Note: Specific parameters (columns, mobile phases, detection wavelengths/transitions, sensitivity) vary significantly depending on the specific research objective, matrix, and analytical method developed.
Electrochemical Sensing and Voltammetric Detection
Electrochemical methods, particularly voltammetry, offer sensitive and cost-effective approaches for the analysis of electroactive compounds like Analgesin. These techniques measure the current response of an analyte as the potential is varied, providing insights into its redox behavior and concentration.
Development of Sensors for this compound and Derivatives
The development of electrochemical sensors for this compound and its derivatives has been an active area of research, aiming to improve sensitivity, selectivity, and detection limits. Modified electrodes are frequently employed to enhance the electrochemical response. For instance, a simple electrochemical method utilizing a Bi₂S₃ modified glassy carbon electrode (GCE) has been developed for the determination of Antipyrine researchgate.netscite.ai. This modification significantly enhanced the oxidation peak current of Antipyrine compared to a bare GCE, indicating improved oxidation kinetics researchgate.net. Under optimal conditions, the oxidation peak current showed a proportional relationship with Antipyrine concentration across different ranges, with a reported limit of detection (LOD) of 0.7 µM researchgate.net.
Another study reported an electrochemical sensing platform based on graphene oxide nanosheets (GO) and titanium dioxide nanoparticles (TiO₂) bulk modified carbon paste electrodes (GO-TiO₂-CPE) for the simultaneous determination of Antipyrine and benzocaine (B179285) researchgate.net. This modified electrode exhibited enhanced sensitivity, attributed to the increased surface area and improved electron transfer kinetics provided by the GO-TiO₂ composite researchgate.net. The GO-TiO₂-CPE sensor demonstrated linear ranges for Antipyrine from 1.20 × 10⁻⁸ to 8.0 × 10⁻⁵ M, with good stability researchgate.net.
Electrochemical methods have also been applied to the analysis of this compound derivatives. For example, 4-dimethylaminoantipyrine (4-DMAA), a metabolite of metamizole (B1201355) (dipyrone), has been explored as an electrochemical indicator in immunosensors mdpi.com. Its redox properties and affinity for biomolecules like proteins and peptides make it suitable for monitoring biological recognition events via voltammetry mdpi.com. Studies have investigated the electrochemical behavior of 4-aminoantipyrine (B1666024) (4-AA), another derivative, noting distinct anodic peaks corresponding to the oxidation of different functional groups mdpi.com.
Studies of Redox Properties and Interactions
Electrochemical techniques, such as cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound and its interactions with other substances. Antipyrine exhibits an irreversible electrochemical oxidation process within a specific potential range ekb.eg. Studies using CV have shown a distinctive oxidation peak for Antipyrine ekb.eg. The oxidation process at approximately 0.8 V is reported to be common to all antipyrines, with the most plausible oxidation occurring at the nitrogen adjacent to the phenyl ring sciepub.comsciepub.com.
The interaction of Antipyrine with biomolecules like DNA has also been studied using voltammetric methods. Investigations into the interaction of Antipyrine with double-stranded DNA (ds-DNA) modified electrodes revealed that Antipyrine binds to the DNA double helix through a combination of electrostatic interaction and intercalation ekb.eg. This interaction was observed to enhance the anodic peak current of Antipyrine on the DNA-modified electrode compared to a bare electrode ekb.eg.
Furthermore, electrochemical studies have characterized the oxidation processes of metamizole and its related pyrazolones, including Antipyrine, 4-aminoantipyrine, and 4-methylaminoantipyrine researchgate.net. These compounds can exhibit multiple oxidation electrochemical processes researchgate.net. The redox properties of these drugs can provide insights into their metabolic fate and potential pharmacological activity envirobiotechjournals.com.
Spectrophotometric and Fluorimetric Analysis in Research
Spectrophotometric and fluorimetric methods are widely used in the analysis of this compound and its derivatives due to their simplicity, cost-effectiveness, and sensitivity. These techniques rely on the absorption or emission of light by the analyte.
Spectrophotometry has been employed for the determination of Antipyrine in various matrices, including pharmaceutical formulations and human plasma unair.ac.idresearchgate.netscispace.com. Different spectrophotometric methods have been developed for the simultaneous determination of Antipyrine in combination with other drugs researchgate.netscispace.com. These methods often utilize techniques such as dual-wavelength spectrophotometry, derivative spectrophotometry, and ratio spectra derivative spectrophotometry to overcome spectral overlap and enhance selectivity researchgate.netscispace.com. For instance, a dual-wavelength method for Antipyrine determination involves measuring absorbance at wavelengths where the interfering substance shows zero absorbance difference scispace.com. Derivative spectrophotometry can resolve overlapped spectra, improving the accuracy of determination scispace.com.
A simple spectrophotometric method for determining trace amounts of 4-aminoantipyrine in aqueous solution has been described, based on a coupling reaction with diazotized 4-nitroaniline (B120555) psu.edu. This reaction forms a stable, intense yellow dye with a maximum absorption at 380 nm, allowing for sensitive quantification psu.edu.
Fluorimetric analysis, which measures the emission of light from a substance after excitation, has also been applied to Antipyrine derivatives, particularly in the development of fluorescent probes. Antipyrine-based compounds have been designed as fluorescent chemosensors for the selective recognition of metal ions nanoient.orgmdpi.com. For example, an Antipyrine-based fluorescent probe has been developed for the selective detection of zinc ions, exhibiting a fluorescence "turn-on" response upon binding with Zn²⁺ mdpi.com. Another study reported an Antipyrine-based fluorescent chemosensor for the selective recognition of Al³⁺ ions, where the fluorescence emission was effectively quenched by Al³⁺ nanoient.org. These studies highlight the utility of Antipyrine derivatives in creating sensitive and selective fluorescent probes for various analytes.
Sample Preparation Techniques for Complex Biological Matrices in Research
Analyzing this compound and its derivatives in complex biological matrices such as plasma, serum, or urine often requires effective sample preparation techniques to isolate and concentrate the analytes of interest while removing interfering substances. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two widely used methods for this purpose.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a versatile sample preparation technique that uses a solid stationary phase to selectively adsorb analytes from a liquid sample matrix mdpi.com. It is effective for cleaning up samples and concentrating analytes before analysis by techniques like chromatography or spectroscopy mdpi.com. SPE offers advantages such as reduced solvent consumption compared to LLE and the ability to combine extraction, purification, and enrichment in a single procedure mdpi.commdpi.com.
SPE procedures have been developed for the isolation of Antipyrine metabolites from biological fluids. A rapid SPE procedure using a C18 bonded porous silica (B1680970) cartridge has been developed for the quantitative isolation of important Antipyrine metabolites, including 4-formylaminoantipyrine (B29614) (FAA), 4-aminoantipyrine (AA), and 4-methylaminoantipyrine (MAA), from human plasma nih.gov. The adsorbed metabolites were eluted with methanol, and the method demonstrated good recoveries for these metabolites, ranging from 93% to 100% nih.gov. The limits of detection (LODs) for FAA, AA, and MAA using this SPE method coupled with micellar liquid chromatography (MLC) and UV detection were reported as 10.5, 11.5, and 17.0 ng/ml, respectively nih.gov.
While SPE is effective, potential drawbacks include the clogging of the adsorbent layer by components in the sample and variability between batches of sorbents mdpi.com. However, SPE remains a preferred technique for many applications due to its efficiency in producing cleaner extracts mdpi.com.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a fundamental sample preparation technique based on the differential solubility of analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.com. LLE is widely used in pharmaceutical and biological research for isolating desired compounds from complex matrices phenomenex.com.
LLE has been applied to the extraction of this compound and its metabolites from biological samples for subsequent analysis. For the quantification of 4-methylaminoantipyrine (MAA) in human plasma by LC-MS, LLE was used as the sample preparation step nih.gov. This involved extracting the analyte into an organic phase before chromatographic separation and mass spectrometric detection nih.gov. The method utilizing LLE achieved a recovery of 80% for MAA from human plasma nih.gov.
LLE is valued for its simplicity and versatility, allowing for the extraction of compounds with varying volatilities and polarities phenomenex.com. However, it can be time-intensive and typically requires larger volumes of organic solvents compared to SPE mdpi.comphenomenex.com. Despite these limitations, LLE remains a cornerstone technique in sample preparation for the analysis of this compound and its derivatives in biological matrices.
Future Directions in Chemical and Theoretical Research on Analgesin Antipyrine
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Research into antipyrine (B355649) and its derivatives continues to explore novel and more sustainable synthetic methodologies. Studies have focused on developing efficient and environmentally friendly protocols for synthesizing antipyrine-based compounds. For instance, ultrasound-assisted synthesis catalyzed by nanocatalysts under solvent-free conditions has been investigated for creating antipyrine-linked derivatives. acgpubs.orgresearchgate.neteurjchem.com Another approach involves the synthesis of antipyrine-based α-aminophosphonates through reactions utilizing catalysts like HAp NPs under microwave irradiation and solvent-free conditions, highlighting a move towards greener chemistry. acgpubs.orgresearchgate.net The synthesis of oxadiazolyl-antipyrine hybrids has also been reported, utilizing bases like NaOEt for complete conversion. tandfonline.com These efforts aim to improve reaction efficiency, reduce waste, and utilize less hazardous substances in the production of antipyrine derivatives with potential biological activities. acgpubs.org
Design of Advanced Chemical Probes for Biological Target Elucidation
Antipyrine's structure provides a versatile scaffold for the design of chemical probes to elucidate biological targets and pathways. The presence of a ketone group and nitrogen atoms in antipyrine derivatives facilitates their use as ligands with distinct optical, electrical, and biological characteristics. mdpi.com Specifically, 4-aminoantipyrine (B1666024) derivatives are frequently employed as chromogenic agents for detection. mdpi.com Novel fluorescent probes based on the antipyrine skeleton have been synthesized, demonstrating potential for selective recognition of ions like zinc through mechanisms involving photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and E/Z isomerization. mdpi.com Structurally characterized antipyrine-based fluorescent probes have shown enhanced selectivity for ions like Al³⁺ when used as a sensor via a displacement approach with a dinuclear Zn(II)-daph complex. researchgate.net Furthermore, antipyrine has been utilized in chemical methods for detecting posttranslational modifications, such as the citrullination of proteins, by forming adducts that can be subsequently detected by specific antibodies. nih.govfrontiersin.org This highlights the utility of antipyrine in developing tools for studying complex biological processes.
Refinement of Computational Models for Predictive Pharmacology and Toxicity (Beyond Clinical)
Computational methods, including quantitative structure-activity relationship (QSAR) and physiologically based kinetic (PBK) modeling, are increasingly being refined to predict the pharmacological and toxicological properties of compounds like antipyrine and its derivatives. researchgate.netuni-konstanz.deupf.edu These models aim to provide in silico predictions to reduce the reliance on animal testing and provide mechanistic insights. uni-konstanz.deupf.edumdpi.com Deep learning approaches are being applied to QSAR for improved toxicity prediction, analyzing chemical structures and their potential toxicological mechanisms. mdpi.com While traditional PBK modeling often relies on existing animal and human data, high-throughput PBK modeling seeks to use exclusively in vitro and in silico data for predictions. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) in computational toxicology is a growing area, addressing challenges in regulatory frameworks and leveraging advancements in various disciplines. frontiersin.org Predictive models are used to fill data gaps and provide supporting evidence in chemical risk assessment. upf.edu
Investigation of Analgesin as a Reference Compound in Experimental Drug-Metabolizing Enzyme Studies
Antipyrine is frequently used as a probe drug to study the activity of drug-metabolizing enzymes, particularly those in the cytochrome P450 (CYP) family, due to its well-understood metabolic pathways. patsnap.comnih.govdrugbank.com Its metabolism is often used as an index of hepatic drug metabolizing capacity. scribd.com Studies utilize antipyrine clearance to assess the effects of other drugs or conditions on these enzymes. nih.govdrugbank.comresearchgate.net For example, antipyrine metabolism has been used to evaluate the inhibitory effects of compounds like fluconazole (B54011) on the cytochrome P-450 system in experimental models. osti.gov The use of antipyrine as a probe helps to characterize CYP and non-CYP mediated metabolism of new chemical entities in preclinical studies. researchgate.net 1-Aminobenzotriazole (ABT), a non-specific inhibitor of major CYP enzymes, has been used in conjunction with antipyrine to study in vivo drug metabolism and the relative contribution of parent drug and metabolites to toxicology in various animal species. researchgate.net
Application of Artificial Intelligence and Machine Learning in this compound Derivative Design
Artificial intelligence and machine learning technologies are being applied to accelerate the design and discovery of novel drug candidates, including derivatives of compounds like antipyrine. nih.govmdpi.com AI algorithms can predict physicochemical properties, bioavailability, and toxicity, aiding in the optimization of drug development by focusing on compounds with a higher likelihood of success. nih.gov ML algorithms can learn relationships between chemical structures and biological activities to facilitate the discovery of new derivatives. nih.gov Generative schemes utilizing AI are being explored for de novo drug design, creating novel chemical entities with desired properties. mdpi.com The integration of computational simulation techniques and machine learning algorithms has also been reported for predicting properties of antipyrine derivatives, such as their anticorrosion properties. researchgate.netkneopen.com
Q & A
Basic Research Questions
Q. How can researchers design reproducible experimental protocols for evaluating Analgesin’s pharmacological mechanisms?
- Methodological Answer : Begin by standardizing variables such as dosage ranges, administration routes (e.g., oral vs. intravenous), and control groups. Use randomized controlled trials (RCTs) to minimize bias. For in vitro studies, ensure cell-line authentication and consistent incubation conditions (e.g., pH, temperature). Reference pharmacological databases (e.g., PubChem) for this compound’s physicochemical properties to guide solubility and stability tests. Always pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax models) to quantify efficacy (EC₅₀) and potency. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across dose groups. For small-sample studies, Bayesian hierarchical models improve robustness. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers address variability in this compound’s pharmacokinetic data across species?
- Methodological Answer : Conduct allometric scaling to extrapolate findings from animal models (e.g., rodents) to humans. Validate interspecies differences using enzyme activity assays (e.g., cytochrome P450 profiling). Include covariates like body weight, metabolic rate, and organ function in pharmacokinetic models. Cross-reference species-specific databases (e.g., PharmGKB) to identify metabolic pathways .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo findings for this compound’s anti-inflammatory effects?
- Methodological Answer : Perform systematic sensitivity analyses to identify confounding factors (e.g., bioavailability limitations in vivo). Use pathway enrichment tools (e.g., Gene Ontology) to reconcile mechanistic discrepancies. Triangulate data via multi-omics integration (e.g., transcriptomics + metabolomics) to map systemic effects. Document methodological differences in a "limitations matrix" to guide reinterpretation .
Q. How can meta-analyses account for heterogeneity in this compound’s clinical trial outcomes?
- Methodological Answer : Apply random-effects models to accommodate variability in study designs and populations. Stratify analyses by covariates such as patient age, comorbidities, and concomitant medications. Use I² statistics to quantify heterogeneity. For unresolved contradictions, conduct subgroup analyses or mixed-methods reviews to explore contextual factors (e.g., regional prescribing practices) .
Q. What computational frameworks optimize this compound’s structure-activity relationship (SAR) modeling?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target receptors. Validate predictions with mutagenesis studies on key residues. Use QSAR models with descriptors like logP and polar surface area to refine analog designs. Cross-validate results against crystallographic data from repositories like the Protein Data Bank (PDB) .
Data Synthesis & Reporting
Q. How to ensure this compound research is "synthesis-ready" for systematic reviews?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Findable : Use controlled vocabularies (e.g., MeSH terms) in titles/abstracts.
- Accessible : Deposit raw data in repositories like Zenodo or Figshare with CC-BY licenses.
- Interoperable : Format datasets using standards like ISA-Tab for metadata.
- Reusable : Provide codebooks and assay protocols in supplementary materials .
Q. What tools facilitate longitudinal analysis of this compound’s safety profiles in observational studies?
- Methodological Answer : Use time-to-event analyses (e.g., Cox proportional hazards models) for adverse event monitoring. Leverage EHR (Electronic Health Record) pipelines like OMOP-CDM to harmonize real-world data. Apply machine learning (e.g., survival random forests) to detect rare adverse reactions. Report missing data patterns using flow diagrams per CONSORT guidelines .
Analytical Frameworks
Table 1 : Key Methodological Resources for this compound Research
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
